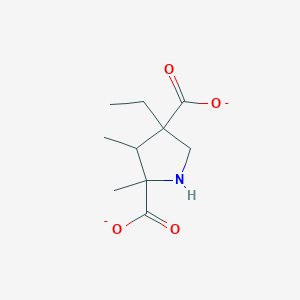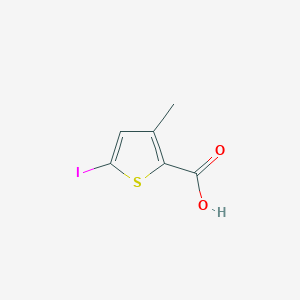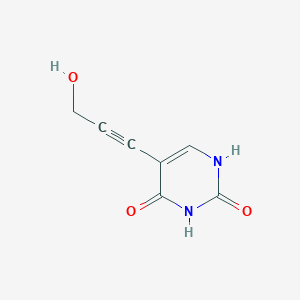
4-ethyl2-methyl3-methyl-1H-pyrrole-2,4-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Ethyl-2,3-dimethylpyrrolidine-2,4-dicarboxylate is a chemical compound with the molecular formula C10H17NO4 It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethyl-2,3-dimethylpyrrolidine-2,4-dicarboxylate can be achieved through several methods. One common approach involves the reaction of 2,3-dimethylpyrrole with ethyl chloroformate in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, yielding the desired product with good efficiency.
Industrial Production Methods
In an industrial setting, the production of 4-ethyl-2,3-dimethylpyrrolidine-2,4-dicarboxylate may involve large-scale batch or continuous processes. The use of automated reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions
4-Ethyl-2,3-dimethylpyrrolidine-2,4-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can yield amine derivatives or other reduced forms of the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups onto the pyrrolidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amine derivatives. Substitution reactions can introduce various functional groups, leading to a diverse array of products.
Applications De Recherche Scientifique
4-Ethyl-2,3-dimethylpyrrolidine-2,4-dicarboxylate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: The compound can serve as a probe or ligand in biochemical studies, helping to elucidate biological pathways and interactions.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 4-ethyl-2,3-dimethylpyrrolidine-2,4-dicarboxylate involves its interaction with molecular targets and pathways. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity, selectivity, and downstream signaling pathways are essential to fully understand its mechanism of action.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,3-Dimethylpyrrolidine-2,4-dicarboxylate: Lacks the ethyl group at the 4-position, which may affect its reactivity and biological activity.
4-Ethyl-2,3-dimethylpyrrole-2,4-dicarboxylate: Contains a pyrrole ring instead of a pyrrolidine ring, leading to different chemical properties.
Diethyl 2,3-dimethylpyrrolidine-2,4-dicarboxylate: Has ethyl groups at both the 2- and 4-positions, potentially altering its steric and electronic characteristics.
Uniqueness
4-Ethyl-2,3-dimethylpyrrolidine-2,4-dicarboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both ethyl and methyl groups on the pyrrolidine ring can influence its reactivity, stability, and interactions with molecular targets.
Propriétés
Formule moléculaire |
C10H15NO4-2 |
|---|---|
Poids moléculaire |
213.23 g/mol |
Nom IUPAC |
4-ethyl-2,3-dimethylpyrrolidine-2,4-dicarboxylate |
InChI |
InChI=1S/C10H17NO4/c1-4-10(8(14)15)5-11-9(3,6(10)2)7(12)13/h6,11H,4-5H2,1-3H3,(H,12,13)(H,14,15)/p-2 |
Clé InChI |
HZWBKTHQYGRXQI-UHFFFAOYSA-L |
SMILES canonique |
CCC1(CNC(C1C)(C)C(=O)[O-])C(=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![Ethyl 4-[2-[4-(bromomethyl)-3-propan-2-ylphenyl]ethynyl]benzoate](/img/structure/B13877580.png)


![N-[(2-chlorophenyl)methyl]-4,5-dihydro-1H-imidazol-2-amine](/img/structure/B13877588.png)





